N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-fluorobenzyl)oxalamide
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Description
N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-fluorobenzyl)oxalamide is a useful research compound. Its molecular formula is C24H30FN3O4S and its molecular weight is 475.58. The purity is usually 95%.
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Scientific Research Applications
Novel Insecticides and Pesticides
The unique chemical structure of compounds similar to N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-fluorobenzyl)oxalamide has been explored for the development of novel insecticides, particularly against lepidopterous pests. Such compounds exhibit strong insecticidal activity, potentially offering a novel mode of action distinct from existing commercial insecticides. This characteristic makes them suitable for integrated pest management programs, aiming to control pest resistance and reduce environmental impact (Tohnishi et al., 2005).
Drug Discovery and Pharmacology
Compounds with structures similar to the specified chemical have been studied for their potential in drug discovery, especially focusing on their interactions with various biological targets. For instance, research into orexin receptors, which play a significant role in feeding, arousal, and stress, has identified compounds that can act as selective antagonists, potentially offering new treatments for disorders like binge eating (Piccoli et al., 2012).
Medicinal Chemistry and Therapeutics
In medicinal chemistry, the sulfonyl hydrazone scaffold and piperidine rings, elements similar to those in the specified compound, are significant. They have been synthesized and evaluated for their antioxidant capacity and anticholinesterase activity, demonstrating potential therapeutic benefits in conditions such as Alzheimer's disease and oxidative stress-related disorders (Karaman et al., 2016).
Molecular and Chemical Synthesis
Research in organic chemistry has leveraged structures akin to this compound for the enantioselective synthesis of complex molecules. For example, enantioselective cycloaddition reactions have been developed to create sulfamate-fused piperidin-4-ones, contributing to advancements in synthetic strategies for pharmacologically active compounds (Liu et al., 2013).
Corrosion Inhibition
The study of piperidine derivatives for their corrosion inhibition properties on metals like iron has shown promising results. These compounds, through quantum chemical calculations and molecular dynamics simulations, have been investigated for their potential to protect metals against corrosion, indicating applications in industrial processes and materials science (Kaya et al., 2016).
Properties
IUPAC Name |
N-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-[(2-fluorophenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FN3O4S/c1-17-10-11-18(2)22(15-17)33(31,32)28-14-6-5-8-20(28)12-13-26-23(29)24(30)27-16-19-7-3-4-9-21(19)25/h3-4,7,9-11,15,20H,5-6,8,12-14,16H2,1-2H3,(H,26,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YECOHWCJYVSMGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.